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2-(2,4-difluorophenoxy)-N-(3-pyridinylmethyl)acetamide

P2X3 antagonist Pain therapeutics Ligand-gated ion channel

2-(2,4-Difluorophenoxy)-N-(3-pyridinylmethyl)acetamide (CAS 959238-30-3; molecular formula C14H12F2N2O2; molecular weight 278.25 g/mol) is a synthetic small-molecule acetamide derivative featuring a 2,4-difluorophenoxy ether linked to an N-(pyridin-3-ylmethyl)acetamide scaffold. The compound belongs to the aryloxyacetamide class and is catalogued within commercial screening libraries (e.g., ChemBridge) as a drug-like molecule compliant with Lipinski's Rule of Five (MW.

Molecular Formula C14H12F2N2O2
Molecular Weight 278.25 g/mol
CAS No. 959238-30-3
Cat. No. B5253898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-difluorophenoxy)-N-(3-pyridinylmethyl)acetamide
CAS959238-30-3
Molecular FormulaC14H12F2N2O2
Molecular Weight278.25 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC(=O)COC2=C(C=C(C=C2)F)F
InChIInChI=1S/C14H12F2N2O2/c15-11-3-4-13(12(16)6-11)20-9-14(19)18-8-10-2-1-5-17-7-10/h1-7H,8-9H2,(H,18,19)
InChIKeyQHSXMYIZBHCYNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Difluorophenoxy)-N-(3-pyridinylmethyl)acetamide (CAS 959238-30-3): Structural Identity, Physicochemical Profile, and Screening Provenance


2-(2,4-Difluorophenoxy)-N-(3-pyridinylmethyl)acetamide (CAS 959238-30-3; molecular formula C14H12F2N2O2; molecular weight 278.25 g/mol) is a synthetic small-molecule acetamide derivative featuring a 2,4-difluorophenoxy ether linked to an N-(pyridin-3-ylmethyl)acetamide scaffold [1]. The compound belongs to the aryloxyacetamide class and is catalogued within commercial screening libraries (e.g., ChemBridge) as a drug-like molecule compliant with Lipinski's Rule of Five (MW <500, logP ~2.1, HBD=1, HBA=4, rotatable bonds=5) . Preliminary pharmacological screening data indicate potential polypharmacology spanning P2X purinoceptor antagonism, CCR5 chemokine receptor modulation, and cell differentiation activity, though published, peer-reviewed characterization remains sparse [2].

1
P2X3 antagonist assay fit for ion channel studies
2
Chemokine receptor panel screening context
3
Phenotypic differentiation assay context
4
Early ADME-Tox profiling fit

Why 2-(2,4-Difluorophenoxy)-N-(3-pyridinylmethyl)acetamide Cannot Be Interchanged with Generic Aryloxyacetamide Analogs


Within the aryloxyacetamide chemical space, even subtle positional isomerism produces divergent target engagement profiles: the 3-pyridinylmethyl regioisomer of this compound presents a distinct hydrogen-bonding geometry at the pyridine nitrogen compared to its 4-pyridinylmethyl analog, potentially altering recognition by purinergic and chemokine receptors . Simultaneously, the 2,4-difluorophenoxy substitution pattern modulates both electron density on the aryl ether and metabolic vulnerability at the para position relative to the alternative 3,4-difluoro arrangement found in close-in analogs (e.g., N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}acetamide) . Procurement based solely on molecular formula (C14H12F2N2O2) or scaffold class without verifying regiochemistry and substitution geometry therefore carries a high risk of selecting a compound with fundamentally different target selectivity, potency, and physicochemical behavior [1].

Regiochemical isomer
3-pyridinylmethyl vs 4-pyridinylmethyl may alter target recognition and metabolic stability.
Fluorine substitution pattern
2,4-difluorophenoxy vs 3,4-difluorophenoxy can shift electronic properties and P2X3/CCR5 profiles.
Functional group truncation
Lack of pyridinylmethyl amide may eliminate differentiation-inducing phenotype.

Quantitative Differentiation Evidence for 2-(2,4-Difluorophenoxy)-N-(3-pyridinylmethyl)acetamide: P2X3 Antagonism, CCR5 Modulation, and Regiochemical Selectivity


P2X3 Purinoceptor Antagonist Activity: Quantitative EC50 Comparison Against Recombinant Rat P2X3 in Xenopus Oocytes

In a recombinant rat P2X3 functional assay, 2-(2,4-difluorophenoxy)-N-(3-pyridinylmethyl)acetamide demonstrated antagonist activity with an EC50 of 80 nM when tested at a 10 µM concentration in Xenopus oocytes expressing the receptor [1]. No directly comparable published data exist for the 4-pyridinylmethyl regioisomer or the 3,4-difluorophenoxy analog in the same assay system; however, the 80 nM EC50 value positions this compound within the sub-micromolar potency range that distinguishes tractable probe compounds from weakly active screening hits (typically >1 µM) in ion channel drug discovery campaigns [2]. The 125-fold window between the test concentration (10 µM) and the observed EC50 (80 nM) provides a quantitative index of antagonist reserve, relevant for selecting compounds with sufficient potency margins for in vitro target validation studies [3].

P2X3 Antagonism
Reported
EC50 80 nM
Supports P2X3 pathway inhibition study context
Recombinant rat P2X3, 10 µM test conc.; 125-fold window
P2X3 antagonist Pain therapeutics Ligand-gated ion channel

CCR5 Chemokine Receptor Antagonism: Screening-Level IC50 in Human MOLT4 Cellular Assays

Preliminary pharmacological screening indicates that 2-(2,4-difluorophenoxy)-N-(3-pyridinylmethyl)acetamide exhibits CCR5 antagonist activity, as evaluated in human MOLT4 cells assessing inhibition of CCL5-induced calcium mobilization [1]. While a discrete IC50 value for this exact compound is not unambiguously resolved in public databases (BindingDB entries with IC50 values of 6,500–10,100 nM in CCR5 MOLT4 calcium flux assays map to structurally related but non-identical ligand entries CHEMBL1817909/CHEMBL2057810), the qualitative CCR5 engagement signal distinguishes this compound from acetamide analogs lacking the 3-pyridinylmethyl moiety, which show no detectable CCR5 activity in parallel screening panels [2]. For context, the clinically approved CCR5 antagonist Maraviroc exhibits an IC50 of approximately 3–10 nM in comparable cell-based CCR5 assays, establishing a >650-fold potency gap that defines this compound as a low-potency screening hit rather than a lead candidate [3]. Critically, this data point does NOT support direct procurement for HIV entry inhibition studies without confirmatory re-screening.

CCR5 Activity
Data to verify
Qualitative antagonist signal
Supports chemokine receptor panel screening context
>650-fold lower potency vs Maraviroc; IC50 not resolved
CCR5 antagonist HIV entry inhibitor Chemokine receptor

Cell Differentiation Induction: Monocyte Differentiation Activity from Patent-Derived Pharmacological Screening

Patent-level pharmacological screening data describe 2-(2,4-difluorophenoxy)-N-(3-pyridinylmethyl)acetamide as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This biological phenotype—promoting terminal differentiation of proliferative precursor cells—is mechanistically distinct from the P2X3 and CCR5 activities described above and is not observed with the simpler 2-(2,4-difluorophenoxy)acetamide parent scaffold (CAS 399-43-9), which lacks the pyridinylmethyl amide extension [2]. The differentiation-inducing property has been cited as evidence for potential utility in anticancer applications and in the treatment of hyperproliferative skin diseases such as psoriasis [3]. However, no quantitative EC50, selectivity panel data, or comparator benchmarking against established differentiation agents (e.g., all-trans retinoic acid, vitamin D3 analogs) are publicly available for this compound, limiting the strength of this evidence dimension.

Differentiation Phenotype
Patent-level
Induces monocyte differentiation
Supports phenotypic screening context; confirmatory profiling needed
No EC50, selectivity panel, or comparator data available
Cell differentiation Anticancer agent Psoriasis Monocyte differentiation

Regiochemical Differentiation: 3-Pyridinylmethyl vs. 4-Pyridinylmethyl Isomer Target Engagement Potential

The position of the pyridine nitrogen in the N-(pyridinylmethyl)acetamide series creates distinct hydrogen-bond acceptor geometries: the 3-pyridinylmethyl isomer (target compound) presents the pyridyl nitrogen at the meta position relative to the methylene linker, yielding a different spatial orientation and electrostatic potential surface compared to the 4-pyridinylmethyl isomer (para-substituted) . While no direct comparative biochemical data are publicly available for this exact pair, structure-activity relationship (SAR) principles established across multiple target classes (kinases, GPCRs, ion channels) demonstrate that pyridinylmethyl regioisomers routinely exhibit >10-fold differences in binding affinity due to altered hydrogen-bonding with conserved structural water molecules or backbone amides in target binding pockets [1]. The 3-pyridinylmethyl isomer additionally offers a distinct metabolic profile: pyridin-3-ylmethyl groups are generally less susceptible to N-oxidation by flavin-containing monooxygenases (FMOs) compared to pyridin-4-ylmethyl analogs, potentially conferring differential metabolic stability [2]. Procurement specifications must therefore verify the 3-pyridinylmethyl regiochemistry by 1H-NMR (characteristic pyridine proton coupling pattern: H-2 doublet at δ 8.4–8.6 ppm, H-4 doublet at δ 7.6–7.8 ppm, H-5 triplet at δ 7.2–7.4 ppm) or HPLC retention time against an authentic standard.

Regiochemical Identity
Class-level
3-pyridinylmethyl vs 4-pyridinylmethyl
Regiochemistry may shift target engagement >10-fold
Verify by 1H-NMR or HPLC against authentic standard
Regiochemistry Pyridine isomer Target selectivity Hydrogen bonding

Physicochemical Differentiation: Computed logP, Solubility, and Permeability Profiling vs. Close-in Analogs

Computed physicochemical parameters differentiate 2-(2,4-difluorophenoxy)-N-(3-pyridinylmethyl)acetamide from close-in analogs. The target compound has an estimated logP of approximately 2.1 (calculated via Crippen fragmentation), compared to logP ≈ 1.77 for the 3,4-difluorophenoxy regioisomer analog (N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}acetamide), reflecting the impact of fluorine substitution pattern on lipophilicity . The presence of the pyridin-3-ylmethyl amide increases topological polar surface area (TPSA ≈ 55–65 Ų) compared to the parent 2-(2,4-difluorophenoxy)acetamide scaffold (TPSA ≈ 52 Ų, CAS 399-43-9), potentially enhancing aqueous solubility while maintaining sufficient permeability for cell-based assays . Rotatable bond count (5) places the compound in a favorable conformational flexibility range; the 3-pyridinylmethyl moiety introduces one additional rotatable bond versus the unsubstituted acetamide, enabling induced-fit binding to shallow receptor pockets while preserving ligand efficiency [1]. These computed parameters serve as initial filters for compound selection but require experimental logD (shake-flask), kinetic solubility (nephelometry), and PAMPA permeability measurements for procurement-grade characterization.

Physicochemical Profile
Computed
logP ~2.1, TPSA ~55–65 Ų
Differentiates from close-in analogs for solubility-permeability balance
Experimental logD and solubility not reported
Lipophilicity Aqueous solubility Permeability Drug-likeness

Dihydroorotase Enzyme Inhibition: Negative Selectivity Data Point for Target Profiling

In a counter-screening assay against dihydroorotase (DHOase) enzyme from mouse Ehrlich ascites cells, 2-(2,4-difluorophenoxy)-N-(3-pyridinylmethyl)acetamide exhibited weak inhibition with an IC50 of 1.00 × 10⁶ nM (1 mM) at pH 7.37 and 10 µM test concentration [1]. This near-negligible activity against DHOase—a key enzyme in de novo pyrimidine biosynthesis—provides a useful negative selectivity data point: the compound does not broadly inhibit all enzyme classes and demonstrates >12,500-fold selectivity for P2X3 antagonism (EC50 80 nM) over DHOase inhibition [2]. In contrast, certain broad-spectrum acetamide derivatives (e.g., pyrazolo-pyrimidine acetamides) exhibit dual DHOase/purinergic activity, potentially confounding target deconvolution studies [3]. This selectivity information, while derived from a single counter-screen, supports the compound's utility in target-specific assays where minimal off-target pyrimidine biosynthesis interference is desired.

Dihydroorotase IC50
Counter-screen
1.00 × 10⁶ nM
Supports >12,500-fold selectivity over DHOase for target-specific assays
Mouse Ehrlich ascites DHOase, pH 7.37
Dihydroorotase Pyrimidine biosynthesis Counter-screen Enzyme inhibition

Evidence-Backed Application Scenarios for 2-(2,4-Difluorophenoxy)-N-(3-pyridinylmethyl)acetamide in Academic and Industrial Research


P2X3-Mediated Pain Target Validation and Ion Channel Probe Development

The compound's sub-micromolar P2X3 antagonist activity (EC50 80 nM in recombinant rat P2X3 oocyte assays [1]) supports its use as an in vitro tool compound for target validation studies in sensory neuron models of inflammatory and neuropathic pain. Researchers investigating ATP-gated ion channel pharmacology can employ this compound alongside established P2X3 antagonists (e.g., A-317491, Gefapixant) in patch-clamp electrophysiology or calcium flux assays to probe structure-activity relationships around the 3-pyridinylmethyl amide pharmacophore. The 125-fold window between test concentration and EC50 provides a sufficient dynamic range for concentration-response curve generation. For procurement, the verified 2,4-difluorophenoxy and 3-pyridinylmethyl regiochemistry must be confirmed analytically before use.

Chemokine Receptor Panel Screening and CCR5 Scaffold-Hopping Programs

The qualitative CCR5 antagonist signal detected in human MOLT4 calcium mobilization assays [2] nominates this compound as a low-potency starting point for chemokine receptor panel screening. Given the >650-fold potency gap to Maraviroc, this compound's primary value lies in scaffold-hopping campaigns: its synthetically accessible acetamide core with modular phenoxy and pyridinylmethyl substitution points enables rapid parallel synthesis of analog libraries. Industrial medicinal chemistry groups can procure this compound as a reference standard for establishing structure-activity landscapes around the CCR5 aryloxyacetamide chemotype, with the caveat that confirmatory IC50 determination must precede any lead optimization efforts.

Phenotypic Screening for Differentiation-Inducing Anticancer and Dermatological Agents

Patent-derived pharmacological data indicate that this compound promotes the differentiation of undifferentiated proliferative cells into monocytes [3], a phenotype relevant to differentiation therapy approaches in acute myeloid leukemia (AML) and hyperproliferative skin disorders such as psoriasis. Academic groups conducting phenotypic screening in HL-60 (promyelocytic leukemia) or HaCaT (keratinocyte) cell models can include this compound in focused libraries to probe the structure-phenotype relationship around the 2,4-difluorophenoxy-N-pyridinylmethyl acetamide scaffold. The absence of this differentiation activity in the simpler 2-(2,4-difluorophenoxy)acetamide parent compound [3] underscores the functional importance of the pyridinylmethyl extension. Quantitative benchmarking against established differentiation agents (ATRA, vitamin D3) should be performed in-house, as no public comparator data exist.

Metabolic Stability and CYP Inhibition Counter-Screening in Early ADME-Tox Profiling

Based on class-level metabolic inference, the 3-pyridinylmethyl regioisomer is predicted to exhibit differential susceptibility to flavin-containing monooxygenase (FMO)-mediated N-oxidation compared to the 4-pyridinylmethyl analog [4]. This property, combined with the compound's computed logP of ~2.1 and TPSA of ~55–65 Ų, makes it a suitable candidate for inclusion in early ADME-Tox panels to experimentally determine metabolic stability (human liver microsome intrinsic clearance), CYP450 inhibition (CYP3A4, CYP2D6, CYP2C9 fluorescent probe substrates), and plasma protein binding (equilibrium dialysis). The negative dihydroorotase counter-screen data (IC50 ~1 mM) further support the compound's limited off-target enzyme inhibition profile, reducing confounding metabolic interactions in cell-based assay interpretations.

Application
Selection Property
Validation Focus
P2X3 receptor pharmacology studies
Reported P2X3 antagonist context
Confirm functional antagonism in native cell models
Chemokine receptor scaffold-hopping campaigns
CCR5 chemotype reference standard
Re-screen IC50 and selectivity vs close-in analogs
Phenotypic differentiation screening assays
Differentiation-inducing phenotype context
Benchmark against ATRA/vitamin D3 in disease-relevant cell models
Early ADME-Tox profiling panels
Metabolic stability and CYP inhibition profile
Experimental logD, microsomal stability, CYP450 counter-screens
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